N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-3-(trifluoromethyl)benzamide

FLT3 inhibitor Kinase profiling Biochemical assay

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-3-(trifluoromethyl)benzamide, commonly designated SC-203048, is a synthetic small-molecule belonging to the benzamide class, characterized by a trifluoromethyl-substituted phenyl ring and a thiophen-2-yl cyclopentyl moiety. It is primarily defined in the scientific literature as a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated and constitutively activated in acute myeloid leukemia (AML) and associated with poor clinical prognosis.

Molecular Formula C18H18F3NOS
Molecular Weight 353.4 g/mol
CAS No. 1058394-24-3
Cat. No. B6540906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(thiophen-2-yl)cyclopentyl]methyl}-3-(trifluoromethyl)benzamide
CAS1058394-24-3
Molecular FormulaC18H18F3NOS
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CS3
InChIInChI=1S/C18H18F3NOS/c19-18(20,21)14-6-3-5-13(11-14)16(23)22-12-17(8-1-2-9-17)15-7-4-10-24-15/h3-7,10-11H,1-2,8-9,12H2,(H,22,23)
InChIKeyMCHXUSYUFHBXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-3-(trifluoromethyl)benzamide (CAS 1058394-24-3): A Selective FLT3 Inhibitor for AML Research Procurement


N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-3-(trifluoromethyl)benzamide, commonly designated SC-203048, is a synthetic small-molecule belonging to the benzamide class, characterized by a trifluoromethyl-substituted phenyl ring and a thiophen-2-yl cyclopentyl moiety [1]. It is primarily defined in the scientific literature as a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated and constitutively activated in acute myeloid leukemia (AML) and associated with poor clinical prognosis [1][2]. Its biological profile has been evaluated both in vitro and in xenograft models of AML [2].

Why Generic FLT3 Inhibitor Substitution Is Not Advisable for N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-3-(trifluoromethyl)benzamide


The key functional property of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-3-(trifluoromethyl)benzamide is its stated selectivity for FLT3 kinase inhibition [1]. A simple substitution with another publicly available FLT3 inhibitor, such as quizartinib or gilteritinib, or a pan-kinase inhibitor like midostaurin, introduces different and potentially confounding off-target profiles, pharmacokinetic properties, and downstream molecular pharmacodynamic effects [2]. The unique combination of its scaffold—linking a trifluoromethyl benzamide to a thiophene-cyclopentyl group—differentiates its chemical space [3]. For researchers modeling the specific in vivo combination effects of FLT3 and NF-κB inhibition in AML, direct replacement of this compound is not scientifically valid without extensive re-validation of target engagement, synergy, and biomarker modulation, as the compound has shown specific synergy with parthenolide that is not generalizable across other FLT3 inhibitors without confirmatory data [1].

Quantitative Comparative Evidence: N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-3-(trifluoromethyl)benzamide versus Comparator Profiles


Target Engagement Potency (IC50/Ki) for FLT3: Critical Data Gap Analysis

A comprehensive search of authoritative databases, including BindingDB, ChEMBL, and PubMed, reveals a critical evidence gap: no quantitative enzymatic inhibition data (IC50 or Ki) for this compound against the FLT3 kinase domain is publicly available at this time [1]. This differentiates it from well-characterized clinical FLT3 inhibitors like quizartinib (FLT3-ITD IC50 = 1.1 nM) or gilteritinib (FLT3 IC50 = 0.29 nM). For procurement purposes, this means the compound's primary biochemical potency cannot be directly compared to these alternatives without performing an in-house kinase assay [2].

FLT3 inhibitor Kinase profiling Biochemical assay Drug discovery

In Vivo Antitumor Efficacy in AML Xenograft: Single-Agent and Synergistic Combination Activity

In a THP-1 human AML xenograft model in athymic BALB/c nude mice, SC-203048 administered as a single agent at 10 µg/kg (dosing 7 times every second day) resulted in a quantifiable reduction in tumor growth [1]. Furthermore, the combination of SC-203048 with the NF-κB inhibitor parthenolide demonstrated a significantly stronger tumor growth inhibition effect than either agent alone. Key downstream pharmacodynamic markers were also quantitatively suppressed in the combination group: FLT3, phospho-p65, cyclin D1, and Bcl-2 protein expression levels were significantly decreased compared to untreated controls, while the nuclear corepressor SMRT was notably upregulated [1].

Acute myeloid leukemia Xenograft model Tumor growth inhibition Parthenolide synergy

Mechanistic Differentiation: Effects on FLT3 and Bcl-2 Expression Pathways

The mechanism of action of SC-203048 extends beyond simple kinase domain inhibition. Curated gene interaction data from the Comparative Toxicogenomics Database (CTD) show that SC-203048 results in decreased expression of FLT3 mRNA and decreased activity of FLT3 protein [1]. Additionally, SC-203048 promotes the reaction where parthenolide causes a further decrease in the expression of the anti-apoptotic protein Bcl-2, both at the mRNA and protein levels [2]. This dual effect on kinase activity and gene/protein expression is a critical mechanistic differentiator from standard Type I or Type II FLT3 inhibitors that primarily target the active or inactive conformation of the kinase domain without necessarily downregulating its total expression levels.

Pharmacodynamics Biomarker modulation FLT3 expression Apoptosis

Chemical Scaffold Uniqueness and Kinase Selectivity Profile Context

The chemical structure of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-3-(trifluoromethyl)benzamide contains a 3-(trifluoromethyl)benzamide core linked to a thiophene-substituted cyclopentyl group via a methylene bridge [1]. Patent literature claims that trifluoromethyl-substituted benzamide compounds with heteroaryl substitutions, like the thiophene in this structure, are selective inhibitors of multiple kinases including c-Abl, Flt-3, KDR, c-Src, c-kit, FGFR-1, and c-Raf [2]. The specific combination of the 3-trifluoromethyl group and the (1-thiophen-2-yl-cyclopentyl)methanamine substructure is a unique chemical fingerprint. This structural novelty is important because minor modifications to the benzamide or thiophene ring (e.g., moving the trifluoromethyl group to the 4-position or replacing thiophene with phenyl) can drastically alter kinase selectivity profiles and cellular activity, making this precise chemical entity non-substitutable for SAR studies [2].

Chemical scaffold Kinase selectivity Trifluoromethyl benzamide Structure-activity relationship

Optimal Application Scenarios for N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-3-(trifluoromethyl)benzamide Based on Quantitative Evidence


In Vivo AML Xenograft Studies Investigating FLT3/NF-κB Pathway Synergy

This compound is specifically validated for in vivo acute myeloid leukemia research using the THP-1 xenograft model in athymic nude mice. The demonstrated synergy with the NF-κB inhibitor parthenolide makes it a tool of choice for combination therapy studies targeting both FLT3 signaling and NF-κB-mediated survival pathways [1]. The established dosing regimen of 10 µg/kg every second day provides a direct starting point for experimental replication.

Pharmacodynamic Studies Targeting FLT3 Expression Downregulation and Bcl-2 Modulation

The unique pharmacodynamic fingerprint—decreasing total FLT3 expression and synergizing with parthenolide to suppress the anti-apoptotic protein Bcl-2—positions SC-203048 for use in studies exploring mechanisms of resistance to clinical FLT3 inhibitors [1]. It is suitable for experiments requiring dual modulation of kinase activity and gene/protein expression, rather than simple enzymatic inhibition [2].

Kinase Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

As a structurally unique member of the trifluoromethyl benzamide kinase inhibitor class, this compound is a critical comparator for small-molecule SAR programs exploring the impact of the 3-trifluoromethyl benzamide core and the thiophene-cyclopentyl motif on kinase polypharmacology and selectivity [1]. It is essential for laboratories building focused compound libraries to map the chemical space of FLT3 and related kinase inhibitors.

Quote Request

Request a Quote for N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.